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Compound of Interest

Compound Name: 3'-Chloro-3-phenylpropiophenone

CAS No.: 388091-63-2

Cat. No.: B1314846

Get Quote

Chemical Profile & Strategic Value
3'-Chloro-3-phenylpropiophenone (CAS: 14946-44-2), also known as 1-(3-chlorophenyl)-3-

phenylpropan-1-one, is a functionalized dihydrochalcone derivative. In the context of

agrochemical discovery, this molecule represents a "privileged scaffold" due to two specific

structural features:

The meta-Chloro Substituent: Halogenation at the meta position of the benzoyl ring

significantly increases lipophilicity (

) and metabolic stability. It blocks common sites of metabolic oxidation (CYP450
degradation) in target organisms (fungi/insects), prolonging the half-life of the active
ingredient.

The 1,3-Diarylpropan-1-one Backbone: This flexible linker allows the molecule to adopt

conformations that mimic natural flavonoids and chalcones, serving as a precursor for two
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major agrochemical classes: Sterol Biosynthesis Inhibitors (SBIs) and Pyrazoline

Insecticides.

Physicochemical Properties
Property Value Relevance

Molecular Formula Precursor mass

Molecular Weight 244.72 g/mol
Fragment-based drug design

compliant

Boiling Point ~113–115°C (4 mmHg)
Distillable for high-purity

isolation

Solubility Methanol, Chloroform, DCM
Compatible with standard

organic solvents

Application I: Enantioselective Synthesis of Chiral
Alcohols (Fungicide Precursors)
Chiral 1,3-diarylpropanols are critical pharmacophores in modern fungicides. The

enantioselective reduction of the ketone functionality is the pivotal step in synthesizing these

bioactive targets. The (S)-enantiomer is often the eutomer (biologically active form) for target

enzymes.

Mechanistic Insight: Asymmetric Transfer
Hydrogenation (ATH)
We utilize a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-

Ikariya catalyst system. Unlike borohydride reductions, this method uses formic

acid/triethylamine as the hydrogen source, ensuring high enantiomeric excess (ee) and

scalability.

Experimental Protocol: Ru-Catalyzed ATH
Objective: Synthesis of (S)-1-(3-chlorophenyl)-3-phenylpropan-1-ol with >95% ee.

Reagents:
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Substrate: 3'-Chloro-3-phenylpropiophenone (10 mmol)

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Procedure:

Catalyst Preparation: In a dry Schlenk flask under nitrogen, dissolve RuCl(p-cymene)[(R,R)-

Ts-DPEN] (32 mg, 0.05 mmol) in degassed DCM (5 mL).

Reaction Initiation: Add the substrate (2.45 g, 10 mmol) to the catalyst solution.

H-Donor Addition: Slowly inject the HCOOH/Et3N mixture (3 mL) via syringe.

Incubation: Stir the reaction mixture at 28°C for 14–18 hours. Monitor conversion via TLC

(Hexane:EtOAc 8:2).

Quenching: Upon completion, dilute with water (20 mL) and extract with DCM (3 x 15 mL).

Purification: Wash the organic layer with saturated NaHCO3 (to remove excess acid) and

brine. Dry over Na2SO4 and concentrate in vacuo.

Isolation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to

yield the chiral alcohol as a colorless oil.

Validation Metrics:

Yield: Expected 85–92%.

Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column,

Hexane/iPrOH 90:10). Expected >96% ee.[1]

Workflow Visualization
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Figure 1: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) mechanism for chiral alcohol synthesis.
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Application II: Synthesis of Azole Fungicide
Scaffolds via -Functionalization
The 3'-chloropropiophenone backbone allows for

-halogenation followed by nucleophilic substitution with triazoles or imidazoles. This creates the
core structure of DMI (Demethylation Inhibitor) fungicides, which target fungal ergosterol
biosynthesis.

Strategic Logic
Direct reaction of the ketone with azoles is difficult. We employ an

-bromination strategy to create a reactive electrophile. The subsequent substitution with 1,2,4-
triazole creates the bioactive C-N bond.

Experimental Protocol: -Bromination & Triazole Insertion
Objective: Synthesis of

-(1,2,4-triazol-1-yl)-3'-chloro-3-phenylpropiophenone.

Reagents:

Substrate: 3'-Chloro-3-phenylpropiophenone (10 mmol)

Brominating Agent:
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(2.2 equiv) or NBS (1.1 equiv) with p-TsOH.

Nucleophile: 1,2,4-Triazole (3.0 equiv).

Base:

(3.0 equiv).

Step-by-Step Procedure:

-Bromination:

Dissolve substrate (2.45 g) in EtOAc/CHCl3 (1:1, 20 mL).

Add

(4.9 g, 22 mmol) and reflux for 4 hours. The heterogeneous green copper salt turns white (

) as the reaction proceeds.

Filter off copper salts. Wash filtrate with water, dry, and concentrate to obtain the

-bromo intermediate (crude is usually sufficient).

Triazole Substitution:

Dissolve the crude

-bromo ketone in DMF (15 mL).

Add 1,2,4-triazole (2.07 g, 30 mmol) and

(4.14 g, 30 mmol).

Heat to 80°C for 6 hours.

Workup:

Pour mixture into ice water (100 mL). Extract with EtOAc (3 x 30 mL).

Wash organic phase with LiCl (5% aq) to remove DMF.
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Final Product: Recrystallize from Ethanol/Hexane to obtain the triazolyl ketone.

Note on Bioactivity: This ketone can be further reduced (using Protocol I) or reacted with

Grignard reagents to form tertiary alcohols, mimicking the structure of Tebuconazole analogs.

Synthesis Pathway Visualization

Figure 2: Synthetic route for Azole Fungicide precursors via α-bromination and triazole substitution.
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Quality Control & Analytical Standards
To ensure data integrity in regulatory submissions, the following analytical parameters must be

met.

HPLC Method for Chiral Purity
Column: Daicel Chiralcel OD-H (
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mm, 5

m).

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Retention Times (Approx):

(R)-Enantiomer: 8.5 min

(S)-Enantiomer: 11.2 min (Target)

NMR Characterization (Reference Data)
NMR (400 MHz,

):

7.90 (s, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.30-7.18 (m, 5H,
Ph-H), 3.28 (t, 2H,

), 3.08 (t, 2H,

).

Interpretation: The triplet at

3.28 corresponds to the

-methylene protons adjacent to the carbonyl, a key indicator of ketone integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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